molecular formula C17H18ClN3O2S B2753019 N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 946217-86-3

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2753019
CAS RN: 946217-86-3
M. Wt: 363.86
InChI Key: ALQSAKWZFPRRLB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, also known as CBA, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitumor and Anticancer Activities

Research has explored the synthesis and evaluation of quinazoline derivatives, which include structures related to "N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide," for their potential antitumor and anticancer activities. For instance, novel quinazolinone analogues have demonstrated broad-spectrum antitumor activity, with certain derivatives showing significant potency against cancer cell lines. These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment, suggesting avenues for further exploration of related compounds (Al-Suwaidan et al., 2016). Additionally, thiophene analogues of quinazolines have been synthesized and tested for their antitumor efficacy, indicating the versatility of the quinazoline core in developing anticancer agents (Forsch et al., 2002).

Antibacterial Applications

Quinazoline derivatives have also been investigated for their antibacterial properties. Novel series of quinazoline-linked compounds have been synthesized and demonstrated broad-spectrum antibacterial activity against various microorganisms. This research underscores the potential of quinazoline derivatives as scaffolds for developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Bhoi et al., 2015).

Synthesis and Chemical Properties

The synthesis and chemical characterization of quinazoline derivatives, including those with thioacetamide functionalities, have been a focus of study. These research efforts aim to expand the chemical space of quinazoline derivatives through novel synthetic routes, potentially leading to compounds with enhanced biological activities. For example, the synthesis of acetamides bearing quinazoline moieties has been reported, illustrating the synthetic versatility of these compounds and their potential as functional materials in various scientific applications (Nguyen et al., 2022).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-7-3-1-5-11(13)9-19-15(22)10-24-16-12-6-2-4-8-14(12)20-17(23)21-16/h1,3,5,7H,2,4,6,8-10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSAKWZFPRRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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